molecular formula C19H26N2O4S B12183940 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide

Cat. No.: B12183940
M. Wt: 378.5 g/mol
InChI Key: DGJVNGBUBBMHFP-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide: is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a pyrrole ring. Its molecular formula is C18H26N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites. This inhibition can prevent the degradation of extracellular matrix components, which is important in processes such as tissue remodeling and cancer metastasis .

Comparison with Similar Compounds

Uniqueness: N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}acetamide is unique due to its specific combination of functional groups and its ability to inhibit a broad spectrum of MMPs. This makes it particularly valuable in research related to enzyme inhibition and drug development .

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]acetamide

InChI

InChI=1S/C19H26N2O4S/c1-12(2)11-21-14(4)13(3)18(19(21)20-15(5)22)26(23,24)17-9-7-16(25-6)8-10-17/h7-10,12H,11H2,1-6H3,(H,20,22)

InChI Key

DGJVNGBUBBMHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)CC(C)C)C

Origin of Product

United States

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